Evidence Item 1: Heterocycle Replacement – 1,2,4-Triazole (Target) Versus 1,3,4-Thiadiazole (BML-288) Defines Complete Target Selectivity Switch
The target compound and BML-288 share an identical furo[2,3-f]indole-oxindone core but differ exclusively in the heterocycle attached via the 7-carboxamide linker: a 1,2,4-triazol-3-yl group in the target compound versus a 1,3,4-thiadiazol-2-yl group in BML-288 . This single atom substitution (NH replacing S in the five-membered ring) produces a documented target-switch: BML-288 is a potent PDE2 inhibitor (IC₅₀ = 40 nM, 290× selective over other PDE isoforms, no effect on >80 receptors, ion channels, and enzymes) [1], while the target compound is annotated as an IDO1 inhibitor in therapeutic target databases [2]. Crystallographic evidence with related 1,2,4-triazole inhibitors confirms that the triazole nitrogens coordinate the heme iron of IDO1 (PDB 6F0A), a binding mode structurally inaccessible to the thiadiazole of BML-288 [3]. Procurement implication: selecting BML-288 for an IDO1 program, or the target compound for a PDE2 program, would yield a complete experimental failure.
| Evidence Dimension | Primary molecular target (annotated / experimentally confirmed) |
|---|---|
| Target Compound Data | IDO1 (indoleamine 2,3-dioxygenase 1) – annotated inhibitor (database-level evidence; standalone quantitative IC₅₀ not publicly available for this CAS) |
| Comparator Or Baseline | BML-288: PDE2 (phosphodiesterase 2) – IC₅₀ = 40 nM; no IDO1 inhibition reported |
| Quantified Difference | Complete target switch: IDO1 (immuno-oncology target) vs. PDE2 (CNS/cardiovascular target). Heterocycle change: S → NH; MW reduction: 17.05 g/mol (314.32 → 297.27). |
| Conditions | Target annotations per IDRB Lab Therapeutic Target Database (IDO1) and Chambers et al. 2006 / vendor datasheets (PDE2 for BML-288) |
Why This Matters
A researcher procuring a chemical probe for IDO1 must not accept BML-288 as a substitute despite their near-identical core scaffolds, because the heterocycle defines target engagement; using the wrong compound would generate entirely misleading biological data.
- [1] Chambers, R.J.; et al. Bioorg. Med. Chem. Lett. 2006, 16, 307–310. BML-288 PDE2 IC₅₀ = 40 nM. View Source
- [2] IDRB Lab. Therapeutic Target Database. IDO1 inhibitor annotation for five-membered heteroaromatic compounds. Accessed 2026. View Source
- [3] PDB 6F0A. Crystal structure of human indoleamine 2,3-dioxygenase bound to a triazole inhibitor and alanine molecule. RCSB Protein Data Bank. View Source
